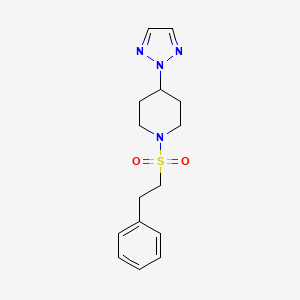![molecular formula C17H18N4O5 B2745009 Bis[4-(dimethylamino)-3-nitrophenyl]methanone CAS No. 136661-37-5](/img/structure/B2745009.png)
Bis[4-(dimethylamino)-3-nitrophenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(dimethylamino)-3-nitrophenyl]methanone (BDNPM) is a synthetic organic compound with a wide range of uses in the scientific community. It is a colorless solid that is soluble in organic solvents and is used as a reagent in organic synthesis. BDNPM has been used in numerous scientific applications, including drug synthesis, chemical analysis, and laboratory experiments.
Applications De Recherche Scientifique
Antioxidant Properties and Synthesis
Research demonstrates the potential of diphenylmethane derivatives, which share structural similarities with Bis[4-(dimethylamino)-3-nitrophenyl]methanone, in synthesizing bromophenols with significant antioxidant activities. The study by Balaydın et al. (2010) highlights the synthesis of these derivatives and their comparison with standard antioxidants. This suggests the utility of such compounds in developing novel antioxidants through chemical synthesis and modification (Balaydın et al., 2010).
Catalytic Activities
The compound's framework has been explored for its catalytic properties. Jackson et al. (1992) described a synthetic siloxane oligomer containing 4-(dialkylamino)pyridine groups, which exhibited remarkable catalytic activity in the hydrolysis of p-nitrophenyl alkanoates. This study suggests the potential of structurally similar compounds in catalysis, especially for enzyme-mimic activities and specific reactions (Jackson et al., 1992).
Sensing Applications
Compounds with bis(cyclopeptide) structures, incorporating dimethylamino groups, have been used in the selective sensing of anions in aqueous solutions. Reyheller and Kubik (2007) demonstrated that a bis(cyclopeptide) could qualitatively and quantitatively detect sulfate ions, showcasing the potential of Bis[4-(dimethylamino)-3-nitrophenyl]methanone derivatives in environmental monitoring and analytical chemistry (Reyheller & Kubik, 2007).
Excited-state Dynamics
The excited-state dynamics and intramolecular charge transfer (ICT) properties of compounds related to Bis[4-(dimethylamino)-3-nitrophenyl]methanone have been studied in various environments. Lee et al. (2020) investigated the ICT dynamics of 4-dimethylamino-4′-nitrobiphenyl in reverse micelles, contributing to understanding the photophysical properties of similar compounds in confined spaces. This research is crucial for developing advanced materials for optoelectronic applications (Lee et al., 2020).
Material Science and Polymer Chemistry
The synthesis and properties of novel poly(keto ether ether amide)s incorporating a diamine with keto and ether groups, similar in complexity to Bis[4-(dimethylamino)-3-nitrophenyl]methanone, have been explored for their thermal stability, solubility, and crystallinity. Sabbaghian et al. (2015) highlighted how such structural elements contribute to high thermal stability and improved material properties, suggesting applications in high-performance polymers and coatings (Sabbaghian et al., 2015).
Propriétés
IUPAC Name |
bis[4-(dimethylamino)-3-nitrophenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-18(2)13-7-5-11(9-15(13)20(23)24)17(22)12-6-8-14(19(3)4)16(10-12)21(25)26/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDVILJUONZMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(dimethylamino)-3-nitrophenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2744927.png)



![2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one](/img/structure/B2744931.png)
![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2744940.png)

![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2744942.png)
![2-Ethoxy-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2744944.png)
![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide](/img/structure/B2744945.png)
![Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2744948.png)